6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with a nitrophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-nitrophenylhydrazine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazinylidene derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydrazinylidene and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-6-[(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-dibromo-4-[(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Uniqueness
6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the presence of both a hydrazinylidene group and a nitrophenyl group. These features confer distinct reactivity and potential applications compared to similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
15331-60-9 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9N3O3/c16-12-4-2-1-3-11(12)14-13-9-5-7-10(8-6-9)15(17)18/h1-8,16H |
InChI Key |
QDXBTHMPDUXYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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